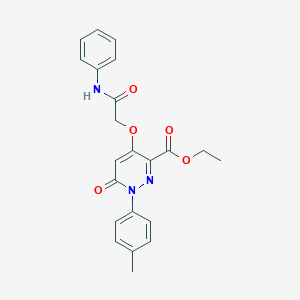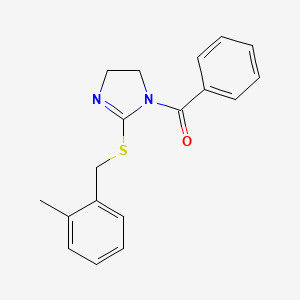
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide, also known as ADAMANT, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a small molecule that belongs to the class of piperazine derivatives and has shown promising results in various preclinical studies.
Mechanism of Action
The exact mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide is not fully understood, but it is believed to act through multiple pathways. In neuroscience, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In oncology, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In infectious diseases, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been shown to inhibit viral entry and replication.
Biochemical and physiological effects:
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been shown to have various biochemical and physiological effects, depending on the target system. In neuroscience, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been found to increase the levels of antioxidant enzymes and reduce the levels of pro-inflammatory cytokines. In oncology, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been shown to induce cell cycle arrest and apoptosis. In infectious diseases, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been shown to inhibit viral replication and reduce viral load.
Advantages and Limitations for Lab Experiments
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has several advantages for lab experiments, such as its small size, high purity, and low toxicity. It can be easily synthesized and purified, and its effects can be easily measured using various analytical techniques. However, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide also has some limitations, such as its limited solubility in water and its potential off-target effects. Therefore, it is important to carefully design experiments and control for potential confounding factors.
Future Directions
There are several future directions for the research on 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide. In neuroscience, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide can be further investigated for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In oncology, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide can be further investigated for its potential applications in combination therapy with other cancer drugs. In infectious diseases, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide can be further investigated for its potential applications in the development of new antiviral drugs. Furthermore, the exact mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide can be further elucidated using various molecular and cellular techniques.
Synthesis Methods
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide involves the reaction of 1-cyano-1,2-dimethylpropylamine with 4-acetylpiperazine in the presence of a suitable catalyst. The reaction yields 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide as a white solid, which can be purified by recrystallization or column chromatography. The purity of the compound can be confirmed by various analytical techniques, such as NMR, IR, and mass spectrometry.
Scientific Research Applications
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been investigated for its potential therapeutic applications in various fields, such as neuroscience, oncology, and infectious diseases. In neuroscience, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation. In oncology, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been found to inhibit the growth of cancer cells and induce apoptosis. In infectious diseases, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been shown to have antiviral activity against various viruses, such as HIV, HCV, and influenza.
properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(2-cyano-3-methylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-11(2)15(5,10-16)17-14(21)12(3)18-6-8-19(9-7-18)13(4)20/h11-12H,6-9H2,1-5H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNWHWALORFSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)N1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide](/img/structure/B2538242.png)
![N-benzyl-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2538243.png)
![Tert-butyl 1-[(chlorosulfonyl)methyl]-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2538247.png)

![4-[4-(Chloromethyl)phenyl]morpholine hydrochloride](/img/structure/B2538250.png)
![N-[(4-fluorophenyl)methyl]-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2538253.png)



![4-[[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid](/img/structure/B2538258.png)
![7-(4-Cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2538259.png)
![tert-Butyl 2-phenyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2538260.png)
![N-(4-chloro-2-fluorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2538262.png)